molecular formula C22H23NO5 B2459226 (3S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxypiperidine-3-carboxylic acid CAS No. 2377004-53-8

(3S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxypiperidine-3-carboxylic acid

Cat. No.: B2459226
CAS No.: 2377004-53-8
M. Wt: 381.428
InChI Key: RQBVQXNAOZPOPE-LSDHHAIUSA-N
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Description

(3S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxypiperidine-3-carboxylic acid is a chiral piperidine derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group at the nitrogen atom, a methoxy substituent at the 5-position, and a carboxylic acid moiety at the 3-position of the piperidine ring. The stereochemistry at positions 3 and 5 (S and R configurations, respectively) is critical for its applications in asymmetric synthesis and peptide chemistry . The Fmoc group, widely used in solid-phase peptide synthesis (SPPS), provides temporary protection for amines and is cleaved under mild basic conditions (e.g., piperidine), making the compound valuable for constructing peptide backbones or as a building block in medicinal chemistry .

Properties

IUPAC Name

(3S,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methoxypiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-27-15-10-14(21(24)25)11-23(12-15)22(26)28-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,14-15,20H,10-13H2,1H3,(H,24,25)/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBVQXNAOZPOPE-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@@H](CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxypiperidine-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the fluorenylmethoxycarbonyl group and the methoxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques such as continuous flow chemistry or batch processing. These methods are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxypiperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

(3S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxypiperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study the effects of specific functional groups on biological activity.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxypiperidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of Fmoc-protected heterocyclic carboxylic acids. Below is a comparative analysis with structurally related analogs:

Table 1: Key Structural and Functional Differences
Compound Name Core Structure Protecting Group Substituents Key Applications References
(3S,5R)-1-(Fmoc)-5-methoxypiperidine-3-carboxylic acid Piperidine Fmoc 5-OCH₃, 3-COOH Peptide synthesis, chiral intermediates
2-[4-(Fmoc)piperazin-1-yl]acetic acid Piperazine Fmoc Acetic acid side chain Linker for bioconjugation, drug delivery systems
(2S,5S)-1-Fmoc-5-(3-bromophenyl)pyrrolidine-2-carboxylic acid Pyrrolidine Fmoc 3-bromophenyl, 2-COOH Catalysis, brominated aryl motifs in drug discovery
trans-5-(Boc-amino)-1-Fmoc-piperidine-3-carboxylic acid Piperidine Fmoc (N1), Boc (N5) Boc-protected amine, 3-COOH Dual-protected intermediates for orthogonal deprotection
2-[1-Fmoc-piperidin-4-yl]-1,3-oxazole-5-carboxylic acid Piperidine + oxazole Fmoc Oxazole-5-carboxylic acid Hybrid heterocycles for kinase inhibitors

Key Comparative Insights

Protecting Group Strategies: The Fmoc group is favored over tert-butoxycarbonyl (Boc) in SPPS due to its orthogonal cleavage under mild basic conditions, avoiding harsh acids required for Boc removal (e.g., trifluoroacetic acid) . Dual-protected analogs like trans-5-(Boc-amino)-1-Fmoc-piperidine-3-carboxylic acid enable sequential deprotection, enhancing synthetic flexibility .

Substituent Effects :

  • Methoxy groups (e.g., 5-OCH₃ in the target compound) enhance solubility and modulate electronic properties, whereas bromophenyl substituents (e.g., in pyrrolidine analogs) introduce steric bulk and enable cross-coupling reactions .
  • Hybrid structures (e.g., oxazole-piperidine derivatives) expand bioactivity, particularly in targeting protein kinases .

Synthetic Utility :

  • Suzuki-Miyaura coupling, as described for carbazole derivatives in , is applicable to aryl-substituted analogs (e.g., 3-bromophenyl-pyrrolidine) for diversification .
  • Piperazine-based acetic acid derivatives (e.g., 2-[4-(Fmoc)piperazin-1-yl]acetic acid) serve as spacers in antibody-drug conjugates (ADCs) due to their hydrophilic linker properties .

Melting points vary significantly: oxazole-piperidine hybrids (mp = 168°C) vs.

Safety protocols emphasize avoiding dust formation, using PPE, and ensuring ventilation during handling .

Biological Activity

(3S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxypiperidine-3-carboxylic acid is a synthetic compound that belongs to the class of piperidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C20H23NO4
  • Molecular Weight : 345.40 g/mol

Antitumor Activity

Research indicates that derivatives of fluorenes, including the target compound, exhibit significant antitumor properties. The introduction of hydrophobic groups into the structure has been shown to enhance binding affinity to tubulin, a key protein involved in cell division. A study demonstrated that modifications at specific positions on the fluorenone scaffold led to increased antiproliferative activity against various cancer cell lines, suggesting a promising avenue for developing new anticancer agents .

The proposed mechanism of action for this compound involves:

  • Tubulin Binding : The compound acts as a tubulin binder, disrupting microtubule dynamics essential for mitosis.
  • Apoptosis Induction : Exposure to this compound has been linked to the activation of apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in treated cells, further contributing to its antitumor efficacy.

Study 1: Antiproliferative Effects

A study published in Wiley-VCH explored the effects of various fluorenone derivatives on cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant inhibition of cell growth in both MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were determined through MTT assays, confirming the compound's potential as an anticancer agent .

Cell LineIC50 Value (µM)
MCF-715
A54912

Study 2: Mechanistic Insights

Another research article highlighted the mechanistic insights into how fluorenone derivatives influence tubulin polymerization. Using fluorescent microscopy and flow cytometry, researchers demonstrated that these compounds could effectively inhibit tubulin polymerization in vitro, which is critical for their antitumor activity .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (3S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxypiperidine-3-carboxylic acid, and how are reaction conditions optimized?

  • Synthesis Protocol :

  • Step 1 : Protection of the piperidine nitrogen using the Fmoc group under anhydrous conditions (e.g., Fmoc-Cl in DMF, 0–5°C) .
  • Step 2 : Introduction of the methoxy group at the 5-position via nucleophilic substitution or Mitsunobu reaction, requiring chiral control to maintain (3S,5R) stereochemistry .
  • Step 3 : Carboxylic acid activation (e.g., using HATU/DIPEA) for downstream coupling in peptide synthesis .
    • Optimization : Temperature (−10°C to 25°C), solvent polarity (DMF vs. THF), and catalyst selection (e.g., Pd/C for deprotection) are critical for yield (>80%) and enantiomeric excess (>95%) .

Q. How is the purity and stereochemical integrity of this compound validated?

  • Analytical Methods :

  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) to assess purity (>98%) .
  • Chiral Analysis : Chiral stationary phase HPLC or polarimetry to confirm (3S,5R) configuration .
  • NMR : 1^1H and 13^13C NMR to verify methoxy (-OCH3_3) and Fmoc group integration .

Q. What are the primary research applications of this compound in peptide chemistry?

  • Applications :

  • Peptide Backbone Modification : Incorporates constrained piperidine moieties to enhance protease resistance in therapeutic peptides .
  • Protecting Group Strategy : Fmoc facilitates solid-phase peptide synthesis (SPPS) with mild base deprotection (20% piperidine in DMF) .

Advanced Research Questions

Q. How does the (3S,5R) stereochemistry influence interactions with biological targets, and what methods are used to study this?

  • Mechanistic Insights :

  • The 5-methoxy group in the (5R) configuration stabilizes axial chair conformations, enhancing binding to opioid receptors (e.g., μ-opioid) in molecular dynamics simulations .
  • Experimental Validation : Competitive radioligand assays (e.g., 3^3H-naloxone displacement) quantify receptor affinity (Ki_i values < 100 nM) .

Q. What challenges arise in scaling up the synthesis, and how can they be resolved?

  • Scale-Up Challenges :

  • Diastereomer Formation : Elevated temperatures during methoxylation reduce stereoselectivity. Solution: Use low-temperature (−20°C) Mitsunobu conditions .
  • Purification : Silica gel chromatography is impractical for large batches. Alternative: Recrystallization from ethanol/water (7:3) improves yield (75–85%) .

Q. How does the stability of the Fmoc group vary under acidic vs. basic conditions, and what are the implications for peptide synthesis?

  • Stability Data :

  • Acidic Conditions : Fmoc remains stable in TFA (<1% cleavage after 2 hours), enabling orthogonal deprotection of tert-butyl groups .
  • Basic Conditions : Rapid Fmoc removal with piperidine (t1/2_{1/2} < 5 minutes) ensures efficient SPPS cycles .

Data Contradiction Analysis

Q. Discrepancies in reported yields for methoxylation steps: How to troubleshoot?

  • Root Cause Analysis :

  • Solvent Polarity : Higher polarity (DMF) may favor SN2 mechanisms but increase racemization. Lower polarity (THF) improves stereoretention but slows reaction kinetics .
  • Catalyst Loading : Excess DIAD in Mitsunobu reactions reduces byproducts but may complicate purification .
    • Resolution : Optimize solvent/catalyst combinations via Design of Experiments (DoE) to balance yield and enantiopurity .

Methodological Recommendations

Q. What advanced techniques are recommended for characterizing piperidine ring conformation?

  • X-ray Crystallography : Resolves chair vs. boat conformations and hydrogen-bonding networks .
  • Circular Dichroism (CD) : Detects conformational changes in solution under physiological pH .

Stability and Storage

Q. How should this compound be stored to prevent degradation, and what analytical methods detect decomposition?

  • Storage : −20°C in amber vials under argon; avoid prolonged exposure to light or humidity .
  • Decomposition Markers : HPLC monitoring for Fmoc cleavage (retention time shifts) or methoxy group oxidation (new peaks at 210 nm) .

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